TAS4464, chemically known as 7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a novel and highly potent small molecule inhibitor of NEDD8-activating enzyme (NAE). [, , , , , , , , , , , , ] Developed by Taiho Pharmaceutical Co., Ltd., TAS4464 exhibits high selectivity for NAE compared to other E1 enzymes like ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE). [, , , , ] This selectivity makes it a valuable tool in scientific research for investigating the roles of NAE and the NEDD8 conjugation pathway in various cellular processes and disease models.
Note: While TAS4464 has shown promise in preclinical studies, its safety and efficacy in humans are still under investigation in clinical trials. [] Further research is essential to translate these promising preclinical findings into effective and safe therapies for cancer patients.
TAS4464 is a novel small molecule that functions as a potent inhibitor of the NEDD8-activating enzyme, which plays a crucial role in the neddylation pathway. This pathway is essential for the regulation of cullin-RING ubiquitin ligases, which are involved in the ubiquitin-proteasome system responsible for protein degradation and cellular homeostasis. The inhibition of NEDD8-activating enzyme by TAS4464 leads to the accumulation of substrates that are normally degraded by these ligases, thereby exerting antitumor effects across various cancer types, including multiple myeloma and acute myeloid leukemia.
TAS4464 was developed by Taiho Pharmaceutical Co., Ltd. as part of ongoing research into targeted cancer therapies. It is classified as a small molecule inhibitor specifically targeting the NEDD8-activating enzyme, distinguishing it from other E1 inhibitors like MLN4924, which has been previously studied for similar applications .
The synthesis of TAS4464 involves advanced organic chemistry techniques to ensure high purity and efficacy. The compound's structure was confirmed through techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with purity levels exceeding 99% as measured by High-Performance Liquid Chromatography (HPLC) . The synthetic route is characterized by careful selection of reagents and conditions to optimize yield and minimize by-products.
The molecular structure of TAS4464 is critical to its function as an inhibitor. It features specific functional groups that facilitate its interaction with the NEDD8-activating enzyme. While detailed structural data is proprietary, studies indicate that TAS4464 forms adducts with NEDD8 during its inhibitory action, impacting the neddylation process within cells .
TAS4464 primarily acts through competitive inhibition of the NEDD8-activating enzyme. This inhibition prevents the neddylation of cullin proteins, leading to the stabilization and accumulation of their substrates. The resultant biochemical reactions involve decreased levels of neddylated proteins such as cullin1 and UBC12, which are essential for the functioning of cullin-RING ubiquitin ligases . The compound's ability to induce apoptosis in cancer cells is linked to its modulation of various signaling pathways associated with cell survival and proliferation.
The mechanism of action for TAS4464 involves several key processes:
While specific physical properties such as melting point or solubility are not extensively documented in available literature, TAS4464 has been noted for its stability in biological systems and prolonged target inhibition when administered intermittently in preclinical models . Its chemical properties include high specificity for the NEDD8-activating enzyme compared to other E1 enzymes.
TAS4464 has shown promising results in preclinical studies for various applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6